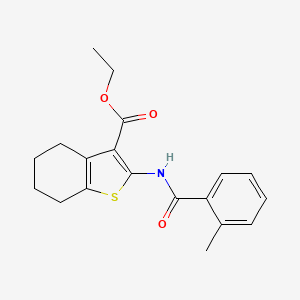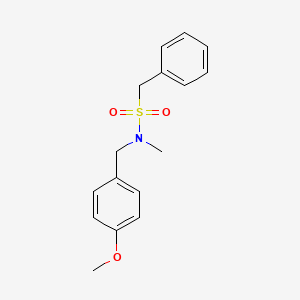![molecular formula C14H9F2N3O3 B11109440 4-fluoro-N'-[(E)-(2-fluoro-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11109440.png)
4-fluoro-N'-[(E)-(2-fluoro-5-nitrophenyl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-FLUORO-N’~1~-[(E)-1-(2-FLUORO-5-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of fluorine and nitro groups, which contribute to its reactivity and potential utility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N’~1~-[(E)-1-(2-FLUORO-5-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE typically involves the reaction of 4-fluorobenzohydrazide with 2-fluoro-5-nitrobenzaldehyde. The reaction is carried out in a solvent such as ethanol, with the addition of a catalytic amount of glacial acetic acid to facilitate the condensation reaction. The mixture is refluxed for several hours to ensure complete reaction, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N’~1~-[(E)-1-(2-FLUORO-5-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Condensation: The hydrazide group can react with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Condensation: Aldehydes or ketones, typically in an alcoholic solvent with an acid catalyst.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted derivatives where the fluorine atoms are replaced by other functional groups.
Condensation: Formation of hydrazones or related compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-FLUORO-N’~1~-[(E)-1-(2-FLUORO-5-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the nitro group suggests potential for redox activity, which could lead to the generation of reactive oxygen species and subsequent biological effects. Additionally, the fluorine atoms may enhance the compound’s ability to interact with biological membranes and proteins, potentially influencing its activity .
Comparison with Similar Compounds
Similar Compounds
4-FLUORO-N’~1~-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE:
4-FLUORO-N’~1~-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE: Contains a methoxy group, which can influence its chemical and biological properties.
Uniqueness
4-FLUORO-N’~1~-[(E)-1-(2-FLUORO-5-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE is unique due to the presence of both fluorine and nitro groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C14H9F2N3O3 |
|---|---|
Molecular Weight |
305.24 g/mol |
IUPAC Name |
4-fluoro-N-[(E)-(2-fluoro-5-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H9F2N3O3/c15-11-3-1-9(2-4-11)14(20)18-17-8-10-7-12(19(21)22)5-6-13(10)16/h1-8H,(H,18,20)/b17-8+ |
InChI Key |
RZSWNHSWZQFEOF-CAOOACKPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])F)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z,5Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(3,5-dibromo-2,4-dihydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11109358.png)
![4-bromo-N'-[(2Z)-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-4-oxodecan-2-ylidene]benzohydrazide](/img/structure/B11109366.png)

![N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B11109371.png)
![3-[(2E)-2-(2-phenylhydrazinylidene)-2,3-dihydro-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B11109374.png)
![4-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B11109376.png)

![2-[4-(4-Bromophenyl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol](/img/structure/B11109392.png)

![2-[(3,5-Dimethyl-2,4,6-trinitrophenyl)amino]ethanol](/img/structure/B11109399.png)
![3-(5-{[(E)-(4-nitrophenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11109403.png)
![1-[(E)-{2-[4-(3,4-dimethoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol](/img/structure/B11109411.png)
![N-{(1E)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-(2,4-dihydroxy-3,6-dimethylbenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11109419.png)
![N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11109426.png)
